2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid
Overview
Description
2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its structural features, which include an amino group, a methyl group, and a sulfophenyl group attached to a pyrazole ring, as well as a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with signaling pathways involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds share the pyrazole core structure and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
4-Aminobenzoic acid derivatives: These compounds have similar functional groups and are used in similar applications, including as intermediates in organic synthesis and in medicinal chemistry.
Uniqueness
2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of both the pyrazole and benzoic acid moieties allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[[4-amino-5-methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-10-15(18)16(19-14-5-3-2-4-13(14)17(22)23)21(20-10)11-6-8-12(9-7-11)27(24,25)26/h2-9,19H,18H2,1H3,(H,22,23)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVGTABVAPAGJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147193 | |
Record name | 2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197237-42-5 | |
Record name | 2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197237-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-Amino-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-5-yl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301147193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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